molecular formula C10H14N2O B13772853 3',4'-Diaminobutyrophenone

3',4'-Diaminobutyrophenone

Cat. No.: B13772853
M. Wt: 178.23 g/mol
InChI Key: QKADMSRJJMYFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Diaminobutyrophenone: is an organic compound with the molecular formula C10H14N2O It is a derivative of butyrophenone, characterized by the presence of two amino groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Diaminobutyrophenone typically involves the reaction of 3,4-diaminophenyl with butanone. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods: Industrial production of 3’,4’-Diaminobutyrophenone may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Diaminobutyrophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism by which 3’,4’-Diaminobutyrophenone exerts its effects involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3’,4’-Diaminobutyrophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(3,4-diaminophenyl)butan-1-one

InChI

InChI=1S/C10H14N2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3,11-12H2,1H3

InChI Key

QKADMSRJJMYFER-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.